molecular formula C26H27N3O5S B11635885 Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11635885
M. Wt: 493.6 g/mol
InChI Key: GRBOEEOQEYRHBF-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a tetrahydropyridine core, which is often found in bioactive molecules, making it a subject of interest for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate, cyanoacetamide, and an aldehyde.

    Introduction of the Sulfanyl Group: This step involves the reaction of the intermediate with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions.

    Amination and Substitution:

    Final Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings and the tetrahydropyridine core can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

The tetrahydropyridine core is a common motif in many bioactive molecules, including pharmaceuticals. This compound could be explored for its potential as a drug candidate, particularly in areas like anti-inflammatory or anticancer research.

Industry

In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action for Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and sulfanyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Lacks the sulfanyl and amino groups, potentially altering its reactivity and biological activity.

    Ethyl 6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Similar structure but different substitution pattern, which could affect its chemical and biological properties.

Uniqueness

The unique combination of functional groups in Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its potential for further functionalization and diverse reactivity sets it apart from similar compounds.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C26H27N3O5S/c1-5-34-26(32)23-22(18-8-6-7-9-20(18)33-4)19(13-27)25(29-24(23)31)35-14-21(30)28-17-11-10-15(2)16(3)12-17/h6-12,22-23H,5,14H2,1-4H3,(H,28,30)(H,29,31)

InChI Key

GRBOEEOQEYRHBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=C(C=C2)C)C)C#N)C3=CC=CC=C3OC

Origin of Product

United States

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